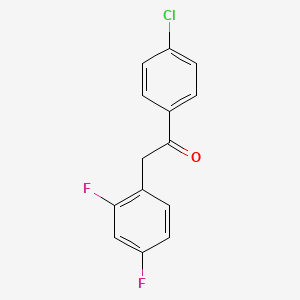

1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone” is a chemical compound with the molecular formula C14H9ClF2O . It has an average mass of 266.671 Da and a monoisotopic mass of 266.031006 Da .

Synthesis Analysis

The compound “(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol” is a vital chiral intermediate for the synthesis of Ticagrelor—an effective treatment for acute coronary syndromes . A ketoreductase (KRED) KR-01 was used to transform “2-chloro-1-(3,4-difluorophenyl)ethanone” into the chiral alcohol .Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone” is represented by the formula C14H9ClF2O .Chemical Reactions Analysis

During process optimization, the bioreduction procedure was performed at a substrate concentration of 500 g/L, giving a near 100% conversion with >99.9% ee . The product was directly obtained by extraction and can be used for the synthesis of “(1 R ,2 R )-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester” with a yield of 98% and >99.9% de .Physical And Chemical Properties Analysis

The compound “1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone” has a molecular weight of 266.67.Aplicaciones Científicas De Investigación

Enzymatic Synthesis Applications

- Development of Enzymatic Processes for Chiral Intermediates : 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone is utilized in enzymatic processes to produce vital chiral intermediates, such as for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. Ketoreductase enzymes are used to transform related compounds into chiral alcohols, demonstrating high conversion and enantiomeric excess, beneficial for industrial applications (Guo et al., 2017).

Chemical Synthesis and Modification

- Synthesis of Isoflavones and Heterocycles : This compound is involved in the synthesis of isoflavones and various heterocycles, highlighting its versatility in organic synthesis. The condensation reactions of derivatives of 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone lead to significant yields in creating complex chemical structures (Moskvina et al., 2015).

Biotransformation in Drug Synthesis

- Biotransformation for Antifungal Agents : The biotransformation capabilities of 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone are leveraged in the synthesis of chiral intermediates of antifungal agents like Miconazole. This demonstrates the compound's role in producing enantiomerically pure intermediates, crucial for pharmaceutical applications (Miao et al., 2019).

Crystallography and Material Sciences

- Crystal Structure Analysis : Research into the crystal structure of derivatives of 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone provides insights into the molecular arrangements and interactions, useful in material science and molecular design (Zheng et al., 2014).

Synthesis in Antifungal Research

- Antifungal Drug Development : It's used in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The compound serves as a precursor in complex syntheses that set stereochemistry crucial for drug efficacy (Butters et al., 2001).

Direcciones Futuras

The process used to synthesize this compound is green and environmentally sound with high productivity of biocatalysis and a space–time yield of 145.8 mmol/L/h . It has an opportunity to be very useful in industrial applications . Additional studies have indicated that KR-01 can also be used to prepare “( R )-1-(3,5-bis (trifluoromethyl)phenyl)ethanol” with a substrate concentration of 500g/L .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-(2,4-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMFVPHJNPXRFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2363136.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2363138.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2363140.png)

![2-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2363141.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2363143.png)

![N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2363150.png)

![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)